REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][C:4](Cl)=[O:5].[N:7]1[CH:12]=CC=[CH:9][CH:8]=1.C(OCC)(=[O:15])C>>[CH3:1][O:2][CH2:3][C:4]([O:5][CH2:9][CH2:8][NH:7][CH3:12])=[O:15]
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Name
|
tert-butyl 2-hydroxyethyl (methyl)carbamate
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Quantity
|
1.75 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
COCC(=O)Cl
|
Name
|
|
Quantity
|
0.97 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at room temperature for 3 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The mixture was washed with water (20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a saturated aqueous sodium hydrogen carbonate solution (20 mL) and water (20 mL), and dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
After concentration under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in ethyl acetate (5 mL)
|
Type
|
ADDITION
|
Details
|
a 4N hydrogen chloride-ethyl acetate solution (10 mL) was added
|
Type
|
STIRRING
|
Details
|
After stirring at room temperature for 1 hr
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
, the mixture was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Water (60 mL) and diethyl ether (30 mL) were added to the residue
|
Type
|
STIRRING
|
Details
|
After stirring
|
Type
|
CUSTOM
|
Details
|
the aqueous layer was separated
|
Type
|
EXTRACTION
|
Details
|
extracted twice with ethyl acetate (40 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ethyl acetate layer was dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
COCC(=O)OCCNC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |